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Compound of Interest

Compound Name: Irampanel

Cat. No.: B1672174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of Irampanel and a

key analog, Perampanel. Both compounds are non-competitive antagonists of the α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key target in the development

of treatments for neurological disorders. While Irampanel's development was discontinued,

comparative analysis with a clinically successful analog like Perampanel offers valuable

insights for researchers in the field of central nervous system (CNS) drug development.

Due to the discontinuation of Irampanel's clinical development, publicly available, detailed

quantitative pharmacokinetic data is limited. This guide presents the available information for

Irampanel and provides a comprehensive, data-rich comparison with Perampanel, for which

extensive preclinical and clinical data exist.

Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters for Perampanel in various

species, providing a benchmark for understanding the disposition of this class of compounds.
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Parameter Rat Dog

Route of Administration Oral Oral

Dose (mg/kg) 10 1 - 3

Tmax (h) 0.3 - 4 4 - 9

Cmax (ng/mL) Not specified 83 - 98 (at 0.3 mg/kg)

AUC (ng·h/mL) Not specified Not specified

Half-life (t½) (h) 1.67 5.34

Oral Bioavailability (%) 46.1 49 - 53

Protein Binding (%) 87 90

Clinical Pharmacokinetics of Perampanel (in Humans)
Parameter Healthy Volunteers

Route of Administration Oral

Dose
Single Ascending Doses (2-8 mg), Multiple

Doses

Tmax (h) 0.5 - 2.5

Cmax (ng/mL) 77.9 (at 2 mg) - 276 (at 8 mg)[1]

AUC(0-t) (ng·h/mL) 4070 (at 2 mg) - 15100 (at 8 mg)[1]

Half-life (t½) (h)
~105 (without enzyme inducers), ~25 (with

enzyme inducers)[2]

Oral Bioavailability (%) ~100[2]

Protein Binding (%) 95[2]

Metabolism
Extensively metabolized (>90%) primarily by

CYP3A4

Elimination Primarily in feces
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies.

Below are representative protocols for preclinical and clinical pharmacokinetic assessments of

orally administered CNS drugs like Irampanel and Perampanel.

Preclinical Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability and basic pharmacokinetic parameters of a test

compound in rats.

1. Animals:

Species: Sprague Dawley rats.

Sex: Male.

Weight: 250-300g.

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum

access to food and water. Animals are fasted overnight before dosing.

2. Study Design:

A crossover design is typically used, where each animal receives both an intravenous (IV)

and an oral (PO) administration of the compound, separated by a washout period of at least

one week.

At least three rats per group are used.

3. Dosing:

Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline,

PEG400/water) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

Oral (PO): The compound is suspended or dissolved in a vehicle (e.g., 0.5%

carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).
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4. Blood Sampling:

Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate

site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours

post-dose).

Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to

separate the plasma. Plasma samples are stored at -80°C until analysis.

5. Bioanalysis:

Plasma concentrations of the compound are determined using a validated analytical method,

typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

Pharmacokinetic parameters are calculated from the plasma concentration-time data using

non-compartmental analysis. Key parameters include:

Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).

Area under the plasma concentration-time curve (AUC).

Elimination half-life (t½).

Clearance (CL).

Volume of distribution (Vd).

Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

First-in-Human Single Ascending Dose (SAD) Clinical
Trial
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses

of an investigational drug in healthy volunteers.

1. Study Population:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Healthy male and/or female subjects, typically aged 18-45 years.

Subjects undergo a thorough screening process, including medical history, physical

examination, and laboratory tests, to ensure they meet the inclusion and exclusion criteria.

2. Study Design:

A randomized, double-blind, placebo-controlled, single ascending dose design.

Subjects are enrolled in sequential cohorts, with each cohort receiving a single dose of the

investigational drug or a placebo.

Dose escalation to the next cohort proceeds only after a safety review of the data from the

previous cohort.

3. Dosing:

The starting dose is determined based on preclinical toxicology data.

The investigational drug is administered orally as a tablet or capsule with a standardized

volume of water after an overnight fast.

4. Pharmacokinetic Sampling:

Serial blood samples are collected at frequent intervals before and after dosing (e.g., pre-

dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).

Urine may also be collected to assess renal excretion.

5. Bioanalysis:

Plasma and urine concentrations of the drug and its major metabolites are measured using a

validated bioanalytical method (e.g., LC-MS/MS).

6. Pharmacokinetic and Safety Analysis:

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated for each dose

level. Dose proportionality is assessed.
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Safety and tolerability are monitored throughout the study through the recording of adverse

events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
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Caption: Mechanism of action of Irampanel.
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Caption: Preclinical oral pharmacokinetic study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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